molecular formula C7H6ClNO2 B1454162 4-Chloro-5-methylpicolinic acid CAS No. 882679-14-3

4-Chloro-5-methylpicolinic acid

Cat. No.: B1454162
CAS No.: 882679-14-3
M. Wt: 171.58 g/mol
InChI Key: IIYOXHJTMDXVMM-UHFFFAOYSA-N
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Description

4-Chloro-5-methylpicolinic acid is a chemical compound with the molecular formula C7H6ClNO2 It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the fourth position and a methyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methylpicolinic acid typically involves the chlorination of 5-methylpicolinic acid. One common method includes the reaction of 5-methylpicolinic acid with thionyl chloride (SOCl2) under reflux conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methylpicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, potentially including carboxylic acids or aldehydes.

    Reduction Products: Reduced forms, such as alcohols or amines.

Scientific Research Applications

4-Chloro-5-methylpicolinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylpicolinic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or proteins, thereby altering their function. The compound’s effects are mediated through pathways involving these molecular interactions, which can lead to changes in cellular processes and biological activities .

Comparison with Similar Compounds

  • 4-Chloro-2-methylpyridinecarboxylic acid
  • 5-Chloro-6-methylpicolinic acid
  • 4-Chloro-3-methylpicolinic acid

Comparison: 4-Chloro-5-methylpicolinic acid is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This structural arrangement influences its reactivity and interaction with other molecules, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-chloro-5-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYOXHJTMDXVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702298
Record name 4-Chloro-5-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882679-14-3
Record name 4-Chloro-5-methyl-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882679-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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